molecular formula C11H11F6N B1316087 (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 334477-60-0

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No. B1316087
CAS RN: 334477-60-0
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
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Description

“(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine” is a chemical compound that contains a 3,5-bis(trifluoromethyl)phenyl motif . This motif is used extensively in promoting organic transformations . It’s also found in (thio)urea-based catalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has played a very important role in the development of H-bond organocatalysts .


Synthesis Analysis

The synthesis of compounds with a 3,5-bis(trifluoromethyl)phenyl motif involves the use of (thio)urea derivatives as organocatalysts . These catalysts activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It’s also found in (thio)urea-based catalysts, which have been used in various organic reactions .

Scientific Research Applications

Catalyst Development

The compound’s motif, 3,5-bis(trifluoromethyl)phenyl, is used extensively in the development of H-bond organocatalysts . It plays a crucial role in promoting organic transformations . The key feature of these catalysts is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Organic Chemistry

The compound is used in the field of organic chemistry, particularly in the development of (thio)urea-based catalysts . These catalysts have seen rapid growth in their use over the last decade .

Green Emission

A 3,5-bis(trifluoromethyl)phenylene-substituted iridium (III) complex, which uses the compound as a motif, has been synthesized for pure green emission . This complex shows a blue-shifted narrow emission compared to that of Ir(ppy)3 .

Organic Light-Emitting Diode (OLED)

The compound is used in the development of OLEDs . An OLED based on the aforementioned iridium (III) complex shows a maximum external quantum efficiency (EQE) of 23.2% with the CIE coordinates of (0.26, 0.63) without a strong microcavity effect .

Bioreduction Reaction System

The compound has been used in the bioreduction reaction system . This system can tolerate higher substrate concentrations of 3,5-bis(trifluoromethyl)acetophenone, and afford a satisfactory yield and excellent product e.e. for the desired ®-chiral alcohol .

Alternative to Chemical Synthesis

The compound provides an alternative to the chemical synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol . This makes it a valuable asset in the field of chemical synthesis .

Mechanism of Action

Target of Action

The primary targets of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine are substrates that can be activated and subsequently stabilized by the compound . This compound, a derivative of (thio)urea, is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

This compound operates as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process . This process occurs under blue LED irradiation .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds . These include pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s ability to serve as a catalytic electron-donor species under blue light irradiation enables the single-electron reduction of oxime esters to form iminyl radical intermediates .

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . This includes pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s ability to serve as a catalytic electron-donor species under blue light irradiation enables the single-electron reduction of oxime esters to form iminyl radical intermediates .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature. For instance, the compound’s catalytic activity is triggered under blue LED irradiation . This suggests that the compound’s efficacy and stability may be influenced by the presence and intensity of light in its environment.

Future Directions

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . This suggests that “(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine” and related compounds could have potential applications in the development of new catalysts and organic transformations .

properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583289
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334477-60-0
Record name [(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334477-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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